molecular formula C11H14O4 B122705 Ethyl p-hydroxyphenyllactate CAS No. 62517-34-4

Ethyl p-hydroxyphenyllactate

Cat. No.: B122705
CAS No.: 62517-34-4
M. Wt: 210.23 g/mol
InChI Key: ZLBBBBBWEYWSOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl p-hydroxyphenyllactate can be synthesized through the esterification of D,L 3-(4-hydroxyphenyl) lactic acid hydrate with ethanol in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated at reflux for 2 hours, then cooled to room temperature and concentrated under vacuum. The residue is dissolved in ether, washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and evaporated under vacuum to yield the ethyl ester .

Industrial Production Methods: Industrial production of this compound typically involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microbes have been explored for the production of hydroxycinnamate and benzoate conjugates, which include this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl p-hydroxyphenyllactate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydroxyphenyl ethanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

Ethyl p-hydroxyphenyllactate can be compared with other similar compounds such as:

    Ethyl p-hydroxyphenylacetate: Similar structure but lacks the lactate moiety.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    p-Hydroxyphenyllactic acid: The parent compound without the ethyl ester group.

Uniqueness: this compound is unique due to its specific esterification, which imparts distinct physicochemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPNCBJETJUYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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